An In-depth Technical Guide to (2S,3R)-3-Phenylpyrrolidine-2-carboxylic Acid: A Chiral Scaffold for Advanced Drug Discovery
An In-depth Technical Guide to (2S,3R)-3-Phenylpyrrolidine-2-carboxylic Acid: A Chiral Scaffold for Advanced Drug Discovery
This guide provides a comprehensive technical overview of (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid, a pivotal chiral building block for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple data sheet, this document synthesizes critical information on its physicochemical properties, stereoselective synthesis, potential applications, and safe handling, offering field-proven insights into its utility.
Strategic Importance in Medicinal Chemistry
(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid, also known as trans-3-Phenyl-L-proline, belongs to a privileged class of compounds in pharmaceutical sciences. The pyrrolidine ring is a five-membered nitrogen heterocycle that is a cornerstone in the design of novel therapeutics.[1][2] Its significance is rooted in several key attributes:
-
Three-Dimensionality: As a saturated, non-planar scaffold, it allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems, a feature increasingly sought after in modern drug design to enhance selectivity and novelty.[3]
-
Stereochemical Richness: The molecule possesses two defined stereocenters (C2 and C3), which contribute significantly to its ability to form specific, high-affinity interactions with chiral biological targets like enzymes and receptors.[2]
-
Versatile Synthetic Handle: The presence of a secondary amine and a carboxylic acid provides orthogonal points for chemical modification, enabling the construction of diverse compound libraries.[4]
This specific isomer, with its trans relationship between the phenyl and carboxylic acid groups, serves as a conformationally constrained analog of amino acids, making it a valuable starting point for mimicking peptide turns or interacting with amino acid binding sites. It is particularly prominent in the development of ligands for central nervous system (CNS) targets.
Physicochemical and Safety Profile
Accurate characterization is the foundation of reproducible research. The properties of (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid are summarized below.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 118758-48-8 | [2][5][6] |
| Molecular Formula | C₁₁H₁₃NO₂ | [2][5] |
| Molecular Weight | 191.23 g/mol | [2][6] |
| Appearance | White to off-white powder/solid | [1][2] |
| Melting Point | 234-236 °C | [2][5] |
| Boiling Point | 372.8 °C (at 760 mmHg, estimated) | [2] |
| Density | 1.186 g/cm³ (estimated) | [2] |
| Storage | Room temperature, in a dark place under an inert atmosphere | [5] |
Computational Data
| Descriptor | Value | Source(s) |
| ACD/LogP | 1.03 | [1] |
| Polar Surface Area | 49.33 Ų | [6] |
| Hydrogen Bond Donors | 2 | [1][6] |
| Hydrogen Bond Acceptors | 2-3 (depending on model) | [1][6] |
| Rotatable Bonds | 2 | [1][6] |
| pKa (Predicted) | 2.19 ± 0.40 | [1] |
Safety and Handling
(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
-
Precautionary Measures:
-
P261: Avoid breathing dust.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P280: Wear protective gloves, eye protection, and face protection.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Spectroscopic Characterization (Predicted)
While experimentally derived spectra for this specific compound are not widely available in public databases, its structure allows for the confident prediction of key spectroscopic features. These predictions are invaluable for reaction monitoring and quality control.
¹H NMR Spectroscopy
-
Carboxylic Acid (1H): A very broad singlet is expected far downfield, typically in the 10.0-13.0 ppm range. The exact shift is highly dependent on solvent and concentration.
-
Aromatic Protons (5H): A complex multiplet corresponding to the monosubstituted phenyl ring will appear in the 7.2-7.5 ppm region.
-
Pyrrolidine Ring Protons (6H): The protons on the pyrrolidine ring (H2, H3, H4, H5) and the N-H proton will resonate in the 2.0-4.5 ppm range. Specific assignments require more detailed analysis, but the protons alpha to the carbonyl (H2) and the phenyl group (H3) are expected to be the most downfield of the ring protons. The N-H proton signal may be broad.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): The carboxylic acid carbon is expected to appear in the 170-185 ppm range.
-
Aromatic Carbons (6C): Signals for the phenyl ring carbons will be found between 125-140 ppm . The quaternary carbon attached to the pyrrolidine ring will likely be the most downfield of this group.
-
Pyrrolidine Carbons (4C): The four sp³ carbons of the pyrrolidine ring will resonate in the upfield region, typically between 30-70 ppm . The carbons bearing the substituents (C2 and C3) will be the most downfield within this group.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is characteristic, spanning from 2500 to 3300 cm⁻¹ . This band often overlaps with C-H stretching frequencies.
-
C-H Stretch (Aromatic & Aliphatic): Sharp peaks will appear just above and below 3000 cm⁻¹. Aromatic C-H stretches are typically found from 3000-3100 cm⁻¹ , while aliphatic C-H stretches are found from 2850-3000 cm⁻¹ .
-
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption will be present in the region of 1700-1760 cm⁻¹ , characteristic of a carboxylic acid carbonyl.
-
C-N Stretch: A medium intensity band can be expected in the 1210-1320 cm⁻¹ region.
Mass Spectrometry
-
Molecular Ion (M⁺): For the molecular formula C₁₁H₁₃NO₂, the expected exact mass is 191.0946 g/mol . An [M+H]⁺ peak at m/z 192.1024 would be expected in ESI+ mode.
-
Key Fragmentation: A primary fragmentation pathway would be the loss of the carboxyl group (-COOH, 45 Da), leading to a significant fragment at m/z 146 .
Synthesis and Chiral Resolution Strategies
The stereoselective synthesis of 3-substituted prolines is a well-explored area, driven by their importance in medicinal chemistry.[7] The synthesis of the (2S,3R) isomer typically involves either a chiral pool approach starting from a readily available chiral molecule or an asymmetric synthesis followed by chiral resolution.
Illustrative Synthetic Pathway
A common and effective strategy is to start from a chiral precursor like N-Boc-protected trans-4-hydroxy-L-proline. The following workflow is a representative example adapted from methodologies used for synthesizing proline analogs.[8]
Caption: Representative synthetic workflow for (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid.
Illustrative Protocol: Diastereoselective Reduction (Step G)
Causality: The choice of catalyst and reaction conditions during the reduction of the double bond is critical. A heterogeneous catalyst like Palladium on carbon (Pd/C) is often used. The existing stereocenter at C2 directs the hydrogenation to occur from the less sterically hindered face of the molecule, leading to the desired trans (2S,3R) diastereomer as the major product.
-
Dissolution: Dissolve the unsaturated precursor (from Step F) in a suitable solvent such as methanol or ethyl acetate in a flask equipped with a stir bar.
-
Inerting: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Catalyst Addition: Carefully add 10 mol% Pd/C catalyst to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (typically a balloon or 1-3 atm).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Chiral Resolution of Racemic Mixture
For syntheses that yield a racemic mixture of trans-3-phenylpyrrolidine-2-carboxylic acid, chiral resolution is required. Diastereomeric salt crystallization is a classical and scalable method.[9][10]
Caption: Logical workflow for chiral resolution via diastereomeric salt crystallization.
Illustrative Protocol: Diastereomeric Salt Crystallization
Self-Validation: The success of this protocol is validated by measuring the enantiomeric excess (ee%) of the final product, typically using chiral HPLC. The process is iterative; recrystallization can be repeated to improve purity.
-
Dissolution: Dissolve 1 equivalent of the racemic trans-3-phenylpyrrolidine-2-carboxylic acid in a minimal amount of a hot solvent, such as ethanol or isopropanol.
-
Agent Addition: In a separate flask, dissolve 0.5-1.0 equivalents of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or a derivative of tartaric acid) in the same hot solvent.
-
Salt Formation: Slowly add the resolving agent solution to the racemic acid solution while hot.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation: Suspend the collected salt in water and adjust the pH to be basic (pH > 10) with an aqueous base (e.g., 1M NaOH) to deprotonate the resolving agent.
-
Extraction: Extract the aqueous layer with a solvent like dichloromethane to remove the chiral resolving agent.
-
Final Isolation: Carefully acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the enantiomerically enriched (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Applications in Drug Discovery and Research
The unique structural and stereochemical features of (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid make it a highly valuable scaffold for targeting specific biological systems.
-
Ionotropic Glutamate Receptor (iGluR) Ligands: This compound and its derivatives are extensively studied as antagonists for iGluRs, particularly NMDA receptors. The constrained proline backbone and the phenyl group can effectively probe the ligand-binding domain of these receptors, which are implicated in numerous neurological disorders. Research has shown that analogs can achieve high potency and selectivity for specific NMDA receptor subtypes (e.g., GluN2A over GluN2B).
-
Chiral Building Block: It serves as a starting material for the synthesis of more complex molecules. Its pre-defined stereochemistry is transferred to the final product, obviating the need for late-stage chiral separations and simplifying the synthetic route to enantiopure drugs.[4]
-
Peptidomimetics: The rigid pyrrolidine ring can be incorporated into peptide sequences to induce specific secondary structures, such as β-turns. This is a key strategy in designing peptides with improved metabolic stability and receptor affinity.[7]
Conclusion
(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid is more than a simple chemical reagent; it is a strategic tool for advancing drug discovery programs. Its well-defined three-dimensional structure, coupled with its versatile functional groups, provides a robust platform for the design of potent and selective therapeutic agents, particularly in the challenging area of neuroscience. This guide has provided the core technical knowledge required for its effective sourcing, handling, synthesis, and application, empowering researchers to leverage its full potential in their scientific endeavors.
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